molecular formula C13H12N6O B11771848 2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile CAS No. 448939-86-4

2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile

Cat. No.: B11771848
CAS No.: 448939-86-4
M. Wt: 268.27 g/mol
InChI Key: PJUMWCNIQWNQFY-UHFFFAOYSA-N
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Description

2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, cyanomethyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further functionalization to introduce the morpholinyl and cyanomethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile groups can be reduced to amines or amides.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrile and morpholinyl groups distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

CAS No.

448939-86-4

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

2-amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H12N6O/c14-2-1-9-10(7-15)12(17)18-13(11(9)8-16)19-3-5-20-6-4-19/h1,3-6H2,(H2,17,18)

InChI Key

PJUMWCNIQWNQFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Origin of Product

United States

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